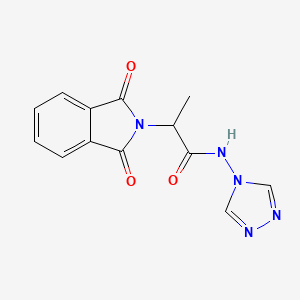![molecular formula C21H20N2O5S B5113879 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide](/img/structure/B5113879.png)
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide
Descripción general
Descripción
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide, also known as MNPN, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a class of enzymes known as protein kinases, which play a critical role in cell signaling pathways.
Mecanismo De Acción
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide works by binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and the induction of cell death.
Biochemical and Physiological Effects
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It inhibits cell proliferation and induces cell death in cancer cells, making it a potential therapeutic agent for cancer treatment. It also inhibits the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. Additionally, 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it could have potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide in lab experiments is its potency as a kinase inhibitor. It has been shown to be effective at inhibiting several kinases at low concentrations, which reduces the amount of compound needed for experiments. However, one limitation is that 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide is not selective for specific kinases, which could lead to off-target effects and make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide. One area of interest is the development of more selective kinase inhibitors based on the structure of 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide. This could lead to the discovery of new therapeutic targets for various diseases. Additionally, further studies are needed to understand the potential side effects of 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide and its long-term effects on animal models. Finally, 4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide could be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of off-target effects.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide has been used in a variety of scientific research studies. It has been shown to inhibit the activity of several protein kinases, including PAK4, CDK4, and Aurora B kinase. This makes it a valuable tool for studying the role of these kinases in cell signaling pathways and their potential as therapeutic targets for various diseases, including cancer.
Propiedades
IUPAC Name |
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-16-7-13-20(14-8-16)29(26,27)22-15-21(17-5-3-2-4-6-17)28-19-11-9-18(10-12-19)23(24)25/h2-14,21-22H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJSTRXEYHMUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(4-nitrophenoxy)-2-phenylethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5113805.png)
![3-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5113813.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5113816.png)
![2-chloro-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5113819.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5113831.png)
![3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5113840.png)
![N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5113847.png)

![3-(2,4-dichlorophenyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5113867.png)
![N-{[(4-bromo-1-naphthyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5113876.png)
![4-methoxy-N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5113885.png)
![2-(4-chlorophenyl)-4-[4-(diethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5113894.png)
![2-[5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5113897.png)